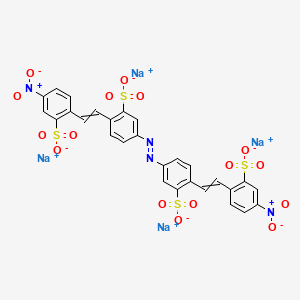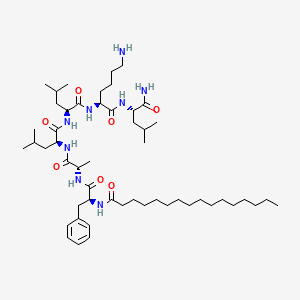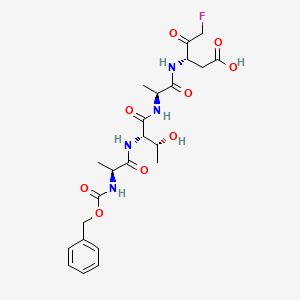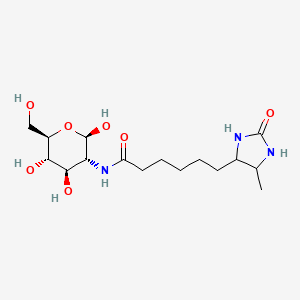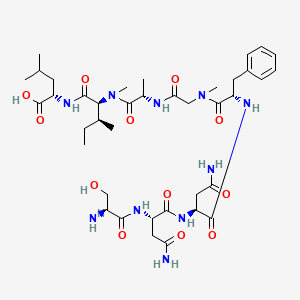
SNNF(N-Me)GA(N-Me)IL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SNNF(N-Me)GA(N-Me)IL is a biologically active peptide comprising double N-methylated derivatives of a partial islet amyloid polypeptide (IAPP) sequence. This compound is known for its amyloidogenic and cytotoxic properties . It has a molecular weight of 862.97 and a molecular formula of C39H62N10O12 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for SNNF(N-Me)GA(N-Me)IL are not well-documented. large-scale peptide synthesis often employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process involves optimizing reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
SNNF(N-Me)GA(N-Me)IL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
SNNF(N-Me)GA(N-Me)IL has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in amyloid formation and cytotoxicity, particularly in the context of diseases like type 2 diabetes.
Medicine: Explored for its potential therapeutic applications in treating amyloid-related diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of SNNF(N-Me)GA(N-Me)IL involves its interaction with cellular components, leading to amyloid formation and cytotoxicity. The compound targets specific molecular pathways involved in protein aggregation and cell death. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular homeostasis and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
SNNF(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which enhances its amyloidogenic and cytotoxic properties. Similar compounds include:
IAPP (Islet Amyloid Polypeptide): The parent peptide from which this compound is derived.
N-Methylated Peptides: Other peptides with N-methylation modifications that exhibit similar biological activities.
Amyloidogenic Peptides: Peptides known to form amyloid fibrils and associated with diseases like Alzheimer’s and type 2 diabetes.
Eigenschaften
Molekularformel |
C39H62N10O12 |
|---|---|
Molekulargewicht |
863.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O12/c1-8-21(4)32(36(57)47-28(39(60)61)14-20(2)3)49(7)37(58)22(5)43-31(53)18-48(6)38(59)27(15-23-12-10-9-11-13-23)46-35(56)26(17-30(42)52)45-34(55)25(16-29(41)51)44-33(54)24(40)19-50/h9-13,20-22,24-28,32,50H,8,14-19,40H2,1-7H3,(H2,41,51)(H2,42,52)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,57)(H,60,61)/t21-,22-,24-,25-,26-,27-,28-,32-/m0/s1 |
InChI-Schlüssel |
NNFBFJNXAVXCNY-GIFGIEFFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)


![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)

